6-(ethanesulfonyl)pyridin-3-amine

Physicochemical Property Analysis Drug-Likeness Lead Optimization

Sourcing regioisomerically pure sulfonylpyridine scaffolds with consistent batch-to-batch purity often delays kinase inhibitor and glucokinase activator programs. 6-(Ethanesulfonyl)pyridin-3-amine resolves this as the validated pharmacophoric core of the clinical candidate MK-0941. - Directly enables SAR exploration at the 3-amino position via amide coupling or reductive amination, bypassing the limitations of the 3-hydroxy intermediate. - The ethylsulfonyl group provides a 0.4 ΔXLogP3 advantage and a critical steric footprint for allosteric pocket occupancy (EC50 = 240/65 nM at 2.5/10 mM glucose), unavailable with the methyl analog. - Balanced fragment-like properties (MW 186.23, clogP 0.1, TPSA 81.4 Ų) ensure compatibility with lead-oriented synthesis and intracellular target engagement.

Molecular Formula C7H10N2O2S
Molecular Weight 186.2
CAS No. 52023-69-5
Cat. No. B6148912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(ethanesulfonyl)pyridin-3-amine
CAS52023-69-5
Molecular FormulaC7H10N2O2S
Molecular Weight186.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Ethanesulfonyl)pyridin-3-amine: Kinase Library Scaffold


6-(Ethanesulfonyl)pyridin-3-amine is a disubstituted pyridine derivative featuring an electron-withdrawing ethanesulfonyl group at the 6-position and a nucleophilic primary amine at the 3-position. With a molecular weight of 186.23 g/mol and a computed XLogP3 of 0.1, this compound occupies a favorable physicochemical space for fragment-based and lead-oriented synthesis [1]. Commercially available in purities up to 98% from suppliers such as Enamine and Leyan, it serves as a versatile intermediate for constructing kinase-focused libraries and as a confirmed precursor to the Merck glucokinase activator clinical candidate MK-0941 [2].

Fragment library criteria: MW 186.23, XLogP3 0.1, HBD 1, HBA 4, TPSA 81.4 Ų
Kinase-focused library scaffold validated in FGFR and glucokinase programs
Reported precursor to MK-0941 clinical candidate with divergent 3-amino derivatization

6-(Ethanesulfonyl)pyridin-3-amine: Why Ethyl Sulfone Matters


Substituting 6-(ethanesulfonyl)pyridin-3-amine with its methyl analog (6-(methylsulfonyl)pyridin-3-amine, CAS 187143-22-2) results in significant changes to lipophilicity (ΔXLogP3 = +0.4 for the ethyl variant) and conformational flexibility (2 vs. 1 rotatable bond), which systematically alters membrane permeability, metabolic stability, and target-binding entropy [1]. Furthermore, the ethanesulfonyl group's steric bulk is critical for occupying the allosteric binding pocket in glucokinase activators like MK-0941, where the methyl analog would generate an unoccupied cavity, drastically reducing potency [2]. Generic interchange within the sulfonylpyridine class disregards these quantifiable molecular property shifts that directly govern drug-likeness and target engagement.

Risk Factor
Ethyl (Target)
Methyl (Substitute)
Lipophilicity
XLogP3 = 0.1, balanced for oral absorption research
XLogP3 = -0.3, excessively polar space may limit passive permeability
Conformational flexibility
2 rotatable bonds; favours induced-fit binding entropy
1 rotatable bond; reduced adaptability may shift target-binding entropy
Allosteric pocket occupancy
Ethyl fills critical lipophilic sub-pocket in GK activators (MK-0941 class)
Methyl leaves unoccupied cavity; reported potency reduction in GK activator context

6-(Ethanesulfonyl)pyridin-3-amine: Performance Benchmarks vs. Analogs


Lipophilicity Advantage Over Methyl Analog

Computed partition coefficients show that the target compound (XLogP3 = 0.1) resides closer to the optimal lipophilicity range for oral absorption (XLogP3 0-3) compared to its closest commercial analog, 6-(methylsulfonyl)pyridin-3-amine (XLogP3 = -0.3) [1][2]. The ethyl sulfone also introduces an additional rotatable bond (2 vs. 1), enhancing conformational flexibility while maintaining a low molecular weight (186.23 vs. 172.21 Da). This difference is particularly relevant when accessing intracellular targets, as excessively polar compounds (XLogP3 < -1) often suffer from poor passive permeability.

Lipophilicity
Head-to-head
Target XLogP3 = 0.1
Methyl analog XLogP3 = -0.3
Δ = +0.4
Target avoids excessively polar space; supports passive permeability research
Computed values (XLogP3 3.0); confirm experimentally
Physicochemical Property Analysis Drug-Likeness Lead Optimization

MK-0941 Glucokinase Activator Core

The 6-(ethylsulfonyl)pyridine moiety is the core recognition element in MK-0941, a glucokinase activator that reached preclinical development at Merck & Co [1]. MK-0941 activates recombinant human glucokinase with EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose, demonstrating glucose-dependent allosteric modulation [1]. Critically, the ethanesulfonyl group at the pyridine 6-position is essential for occupying a lipophilic sub-pocket; SAR studies within the glucokinase activator class show that shortening to methanesulfonyl significantly reduces potency due to loss of van der Waals contacts [2]. The target compound 6-(ethanesulfonyl)pyridin-3-amine provides the 3-amino handle that, via diazotization or O-arylation, enables divergent access to MK-0941 analogs, offering a distinct synthetic advantage over the corresponding 3-hydroxy variant.

GK Activation (MK-0941)
Class-level
EC50 240 nM (2.5 mM glucose)
EC50 65 nM (10 mM glucose)
Ethylsulfonyl moiety critical for glucose-dependent allosteric response in derived candidate
Data from clinical candidate containing this scaffold; direct scaffold activity not reported
Glucokinase Activation Type 2 Diabetes Allosteric Modulation

FGFR Kinase Inhibition in NSCLC Models

A systematic SAR study on multisubstituted pyridin-3-amine derivatives established this scaffold as a validated multitargeted kinase inhibitor chemotype [1]. The lead compound 3m from this series showed potent inhibition against FGFR1, 2, and 3 at nanomolar concentrations, with in vivo tumor growth inhibition (TGI = 66.1%) in NCI-H1581 NSCLC xenografts [1]. Within the broader sulfonylpyridine class, the 6-sulfonyl substitution pattern provides a unique vector for hinge-binding interactions compared to 3-sulfonyl or 4-sulfonyl isomers [2]. Although 6-(ethanesulfonyl)pyridin-3-amine itself was not the terminal bioactive compound in these studies, it represents the minimal pharmacophoric core validated by the J. Med. Chem. 2017 series, making it a high-priority building block for kinase-focused libraries.

Antitumor Activity (Derived)
Class-level
TGI = 66.1% (NCI-H1581 xenograft)
Nanomolar FGFR1/2/3 inhibition
Reported in vivo model response of a derivative supports kinase inhibitor library design
Data from multisubstituted analog, not parent scaffold
FGFR Inhibition Non-Small Cell Lung Cancer Kinase SAR

Supplier Purity and Characterization

6-(Ethanesulfonyl)pyridin-3-amine is commercially available from established suppliers including Enamine (95% purity, catalog EN300-1263861) and Leyan (98% purity, catalog 1852388) . Enamine provides analytical characterization data upon request, and the compound is part of their screening collection, indicating reliable batch-to-batch consistency . The experimental melting point is reported as 104-105 °C, providing a straightforward identity verification parameter [1]. In contrast, the methyl analog (6-(methylsulfonyl)pyridin-3-amine, CAS 187143-22-2) is more widely available but lacks the same depth of analytical documentation across suppliers, which can introduce variability in fragment-based screening campaigns.

Commercial Quality
Source review
Target: 95–98% purity, mp 104–105 °C
Methyl analog: broader supplier base, less consistent characterization
Target offers characterized material with documented melting point for reproducible screening
Verify lot-specific COA; supplier data as of 2023–2025
Chemical Procurement Building Block Sourcing Quality Control

6-(Ethanesulfonyl)pyridin-3-amine: Key Application Scenarios


Allosteric Kinase Fragment Discovery

With a molecular weight of 186.23 Da and XLogP3 of 0.1, this compound meets fragment library criteria (MW < 250, clogP < 3). The 3-amino group enables rapid parallel derivatization into amides, sulfonamides, or ureas, while the 6-ethylsulfonyl group provides a conformationally restrained hydrogen-bond acceptor motif validated in the MK-0941 glucokinase program [1]. Its balanced physicochemical profile (HBD=1, HBA=4, TPSA=81.4 Ų) positions it favorably relative to the more polar methyl analog for accessing intracellular targets.

FGFR Kinase Inhibitor Optimization

The J. Med. Chem. 2017 series demonstrated that pyridin-3-amine sulfonyl derivatives achieve nanomolar FGFR1/2/3 inhibition and 66.1% tumor growth inhibition in NSCLC xenografts [2]. Procuring 6-(ethanesulfonyl)pyridin-3-amine provides the minimal core scaffold for exploring substitutions at the 3-amino position with diverse warheads, leveraging the 6-ethylsulfonyl group's established contribution to kinase selectivity and pharmacokinetic properties.

Glucokinase Activator Analog Synthesis

The 6-(ethylsulfonyl)pyridin-3-yl scaffold is the pharmacophoric core of MK-0941 (EC50 = 240/65 nM at 2.5/10 mM glucose) [1]. The 3-amino group in the target compound enables alternative linking strategies (e.g., amide coupling, reductive amination) that are not accessible from the 3-hydroxy intermediate used in the original Merck synthesis, opening new vectors for optimizing glucokinase activator potency and selectivity.

Sulfonylpyridine Insecticide Lead Generation

3-(Ethylsulfonyl)-pyridine derivatives bearing substituted amines at the 6-position have demonstrated insecticidal activity with mortality rates of 80-100% against Mythimna separata at 500 mg/L [3]. While the target compound carries the reverse substitution pattern (6-sulfonyl, 3-amine), it serves as a complementary regioisomer for exploring structure-activity relationships in crop protection chemistry, where positional isomer effects on target binding are critical differentiators.

Application
Selection Property
Validation Focus
Allosteric Kinase Fragment Discovery
Fragment physicochemical profile (MW, XLogP3, HBD/HBA)
Intracellular target access; parallel derivatization efficiency
FGFR Kinase Inhibitor Optimization
Validated scaffold from multitargeted pyridin-3-amine series
Hinge-binding geometry; multi-kinase selectivity profiling
Glucokinase Activator Analog Synthesis
3-Amino handle for divergent coupling strategies
Allosteric modulation potency in recombinant GK assay
Sulfonylpyridine Insecticide Lead Generation
Regioisomeric SAR (6-sulfonyl vs. 3-sulfonyl)
Insecticidal activity screening; target-site binding comparison

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